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Compound of Interest

Compound Name: N-Methylindoline-4-carboxamide

Cat. No.: B11790980

Get Quote

Executive Summary & Chemical Identity
1-Methylindoline-4-carboxamide is a bicyclic heterocyclic scaffold belonging to the

dihydroindole class.[1] Unlike its aromatic counterpart (1-methylindole-4-carboxamide), this

molecule features a saturated C2-C3 bond, imparting distinct electronic properties and a non-

planar "puckered" geometry to the pyrrolidine ring.[1]

In drug discovery, this motif serves as a critical pharmacophore bioisostere for the benzamide

core found in Poly(ADP-ribose) polymerase (PARP) inhibitors. The 4-carboxamide group

mimics the nicotinamide moiety of NAD+, essential for competitive inhibition at the PARP

catalytic site, while the N-methylindoline core provides unique solubility vectors and metabolic

stability profiles compared to standard benzamides or indazoles.
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Property Specification

IUPAC Name 1-methyl-2,3-dihydro-1H-indole-4-carboxamide

Common Name 1-Methylindoline-4-carboxamide

Molecular Formula C₁₀H₁₂N₂O

Molecular Weight 176.22 g/mol

Core Scaffold Indoline (2,3-Dihydroindole)

Key Substituents
N1-Methyl (Solubility/Metabolic block), C4-

Carboxamide (H-bond donor/acceptor)

Predicted LogP
~0.9 - 1.2 (More lipophilic than benzamide, less

than indole)

H-Bond Donors/Acceptors
2 Donors (Amide -NH₂), 2 Acceptors (Amide

C=O, Indoline N)

Structural Analysis & Medicinal Chemistry Utility[4]
The PARP Pharmacophore Connection
The primary utility of the 4-carboxamide motif on fused bicyclic systems is its ability to form a

bidentate hydrogen bond network with the backbone of Gly863 and Ser904 (residue numbering

varies by PARP isoform) in the PARP-1 active site.

Benzamide (Standard): Planar, aromatic.

Indoline (This Compound): The C2-C3 saturation forces the five-membered ring into an

"envelope" conformation.[1] This slight deviation from planarity can:

Reduce π-stacking: Potentially lowering non-specific binding compared to fully aromatic

indoles.[1]

Alter Vector: The N-methyl group projects into a different sub-pocket compared to the flat

N-methylindole.[1]
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Basicity: The N1 nitrogen in indoline is an aniline-type nitrogen (sp³ hybridized but

conjugated), making it more basic (pKa ~2-3 of conjugate acid) than the indole nitrogen

(pKa ~ -2), but still largely non-basic at physiological pH compared to aliphatic amines.

Electronic Effects of N-Methylation
Methylation at the N1 position serves two strategic roles:

Metabolic Blocking: It prevents N-glucuronidation, a common clearance pathway for

secondary indolines.[1]

Conformational Lock: It eliminates the H-bond donor capability at N1, forcing the molecule to

rely solely on the C4-amide for critical polar interactions, thereby increasing selectivity for

pockets that require a hydrophobic N1 environment.

Synthetic Pathways
Designing a robust synthesis requires navigating the reactivity differences between the

electron-rich indole and the oxidation-prone indoline.[1]

Route A: The "Reduction-First" Strategy
(Recommended)
This route avoids the difficulty of reducing an amide-bearing indole.[1] We start with the

commercially available Methyl indole-4-carboxylate.[1]

Step 1: N-Methylation[1]
Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF, 0°C to RT.

Mechanism: Deprotonation of the indole N-H (pKa ~16) followed by Sₙ2 attack on MeI.

Outcome: Methyl 1-methylindole-4-carboxylate.[1][2]

Step 2: Selective Reduction (Indole → Indoline)
Reagents: Magnesium turnings (Mg) in Methanol (MeOH), or Sodium Cyanoborohydride

(NaCNBH₃) in Acetic Acid.
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Why Mg/MeOH? This is a chemoselective method for reducing electron-deficient indoles

(conjugated with the 4-ester) to indolines without reducing the ester functionality.[1]

Outcome: Methyl 1-methylindoline-4-carboxylate.[1][2]

Step 3: Amidation[1]
Reagents: 7N Ammonia in Methanol (sealed tube, 80°C) or Formamide/NaOEt.

Protocol: Direct aminolysis of the ester.

Outcome:1-Methylindoline-4-carboxamide.

Route B: The "Acid-Coupling" Strategy
If 1-Methylindoline-4-carboxylic acid (CAS 168899-63-6) is sourced directly:

Activation: React acid with EDC·HCl and HOBt (or HATU) in DMF/DCM.

Coupling: Add Ammonium Chloride (NH₄Cl) and Diisopropylethylamine (DIPEA).

Purification: Silica gel chromatography (DCM:MeOH gradient).

Experimental Protocols
Protocol 1: Synthesis via Mg/MeOH Reduction (Route A)
This protocol assumes starting from Methyl 1-methylindole-4-carboxylate.[1]

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser under Nitrogen atmosphere.

Dissolution: Dissolve Methyl 1-methylindole-4-carboxylate (1.0 eq, 5 mmol) in anhydrous

Methanol (50 mL).

Reduction: Add Magnesium turnings (10.0 eq) in small portions. The reaction is exothermic;

hydrogen gas evolution will occur.

Reaction: Stir at room temperature for 1 hour, then monitor by TLC (Hexane:EtOAc 3:1). If

starting material remains, add more Mg and sonicate.
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Checkpoint: The spot should shift to a lower Rf (more polar amine) and stain distinctively

with Ehrlich’s reagent or Ninhydrin.

Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution to dissolve magnesium

methoxide salts.

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry

over Na₂SO₄, and concentrate.

Amidation: Redissolve the crude oil (Methyl 1-methylindoline-4-carboxylate) in 7N NH₃ in

MeOH (20 mL). Seal in a pressure tube and heat to 80°C for 16 hours.

Isolation: Cool to RT. Concentrate in vacuo.[2] Triturate the solid with diethyl ether to yield 1-

methylindoline-4-carboxamide as an off-white solid.[1]

Protocol 2: Quality Control (Characterization)
¹H NMR (400 MHz, DMSO-d₆):

δ 7.5-7.8 (Broad s, 2H, CONH₂).

δ 7.1 (t, 1H, Ar-H C5).

δ 6.8 (d, 1H, Ar-H C6).

δ 6.5 (d, 1H, Ar-H C7).

δ 3.4 (t, 2H, Indoline C2).

δ 2.9 (t, 2H, Indoline C3).

δ 2.7 (s, 3H, N-CH₃).

LC-MS: ESI+ [M+H]⁺ = 177.1.[1]

Visualization & Logic Mapping
Figure 1: Synthetic Logic Flow
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The following diagram illustrates the critical decision points in the synthesis, highlighting the

chemoselectivity required to preserve the amide/ester while reducing the ring.

Methyl indole-4-carboxylate
(Comm. Available)

N-Methylation
(MeI, NaH) Methyl 1-methylindole-4-carboxylate Selective Reduction

(Mg/MeOH)
 C2-C3 Saturation Methyl 1-methylindoline-4-carboxylate

(Indoline Core formed)
Amidation

(NH3/MeOH, 80°C)
1-Methylindoline-4-carboxamide

(Target)

Click to download full resolution via product page

Caption: Synthetic route emphasizing the selective reduction of the indole ring prior to

amidation to avoid over-reduction.

Figure 2: Pharmacophore Mapping (PARP Context)
This diagram visualizes how the 1-methylindoline-4-carboxamide mimics the binding mode of

Nicotinamide in the PARP active site.[1]
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Caption: Pharmacophore mapping showing the critical bidentate H-bond network formed by the

carboxamide group within the PARP active site.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11790980/docs#definitive-technical-guide-1-
methylindoline-4-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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